![molecular formula C33H22O5 B14595020 4-[3-(Naphthalen-1-yl)acryloyl]-1,3-phenylene dibenzoate CAS No. 61595-19-5](/img/structure/B14595020.png)
4-[3-(Naphthalen-1-yl)acryloyl]-1,3-phenylene dibenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[3-(Naphthalen-1-yl)acryloyl]-1,3-phenylene dibenzoate is a complex organic compound that features a naphthalene ring, an acryloyl group, and a phenylene dibenzoate structure
Vorbereitungsmethoden
The synthesis of 4-[3-(Naphthalen-1-yl)acryloyl]-1,3-phenylene dibenzoate typically involves multiple steps, starting with the preparation of the naphthalen-1-yl acryloyl intermediate. This intermediate is then reacted with 1,3-phenylene dibenzoate under specific conditions to form the final compound. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like palladium on carbon to facilitate the reaction. Industrial production methods may involve scaling up these reactions using continuous flow reactors to ensure consistent quality and yield.
Analyse Chemischer Reaktionen
4-[3-(Naphthalen-1-yl)acryloyl]-1,3-phenylene dibenzoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific functional groups. The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
4-[3-(Naphthalen-1-yl)acryloyl]-1,3-phenylene dibenzoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in drug development.
Industry: It is used in the production of advanced materials, such as polymers and coatings, due to its unique structural properties.
Wirkmechanismus
The mechanism of action of 4-[3-(Naphthalen-1-yl)acryloyl]-1,3-phenylene dibenzoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways involved are still under investigation.
Vergleich Mit ähnlichen Verbindungen
4-[3-(Naphthalen-1-yl)acryloyl]-1,3-phenylene dibenzoate can be compared with other similar compounds, such as:
4-naphthalen-1-yl-morpholine: This compound also features a naphthalene ring but has different functional groups, leading to distinct chemical and biological properties.
Naphthalen-2-yl-acetyl chloride: Another naphthalene derivative with unique reactivity and applications.
Naturally occurring naphthalenes: These compounds, found in plants and other natural sources, exhibit a wide range of biological activities.
Eigenschaften
CAS-Nummer |
61595-19-5 |
|---|---|
Molekularformel |
C33H22O5 |
Molekulargewicht |
498.5 g/mol |
IUPAC-Name |
[3-benzoyloxy-4-(3-naphthalen-1-ylprop-2-enoyl)phenyl] benzoate |
InChI |
InChI=1S/C33H22O5/c34-30(21-18-24-16-9-15-23-10-7-8-17-28(23)24)29-20-19-27(37-32(35)25-11-3-1-4-12-25)22-31(29)38-33(36)26-13-5-2-6-14-26/h1-22H |
InChI-Schlüssel |
OIMQTLAZBHHPOX-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(=O)OC2=CC(=C(C=C2)C(=O)C=CC3=CC=CC4=CC=CC=C43)OC(=O)C5=CC=CC=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



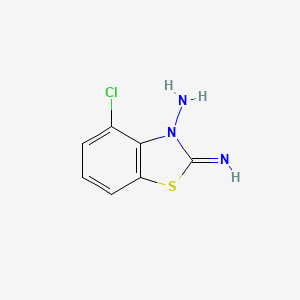

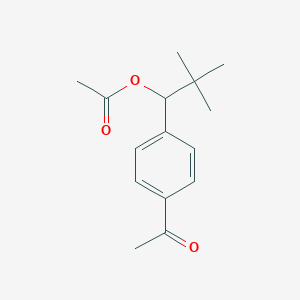
![(E)-1-[4-(Hexyloxy)phenyl]-2-[4-(2-methylbutyl)phenyl]diazene](/img/structure/B14594976.png)

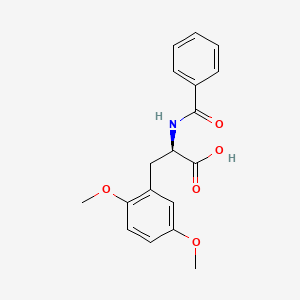

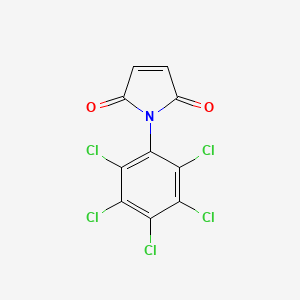
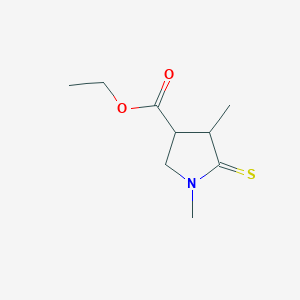
![2-[(2,4-Dinitrophenyl)methyl]-1-methyl-1H-benzimidazole](/img/structure/B14595010.png)
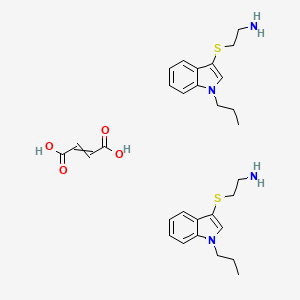
![{2-Ethenyl-3-[(trimethylsilyl)oxy]pentyl}(trimethyl)silane](/img/structure/B14595025.png)

